5-Hydroxythiabendazole

Catalog No.
S563610
CAS No.
948-71-0
M.F
C10H7N3OS
M. Wt
217.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxythiabendazole

CAS Number

948-71-0

Product Name

5-Hydroxythiabendazole

IUPAC Name

2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

InChI

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)

InChI Key

VNENJHUOPQAPAT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3

Synonyms

2-(4-Thiazolyl)-1H-benzimidazol-6-ol; 5-Hydroxythiabendazole;

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3
  • Understanding the role of 5-OH-TBZ in thiabendazole toxicity

    Studies suggest that 5-OH-TBZ may play a role in the adverse effects associated with thiabendazole, including nephrotoxicity, hepatotoxicity, and teratogenicity []. Research is ongoing to investigate the mechanisms by which 5-OH-TBZ contributes to these toxicities. One study suggests that 5-OH-TBZ can be further bioactivated by enzymes like myeloperoxidase, generating reactive intermediates that damage cells.

  • Development of analytical methods for 5-OH-TBZ detection

    As 5-OH-TBZ is considered a potential biomarker of exposure to thiabendazole, researchers are developing accurate and sensitive methods to detect and quantify it in various matrices like blood, urine, and milk. This allows for monitoring of thiabendazole exposure in humans and animals, aiding in risk assessment and potential safety evaluations.

5-Hydroxythiabendazole is a chemical compound with the molecular formula C10H7N3OS. It is a derivative of thiabendazole, which is primarily used as an antifungal and anthelmintic agent. The compound features a thiophene ring and an imidazole moiety, contributing to its biological activities and interactions. Its structure allows for various functional modifications, making it a subject of interest in medicinal chemistry and toxicology.

Such as oxidation can yield 5-hydroxy derivatives.
  • Biological Synthesis: Some studies suggest that microbial metabolism may also produce 5-hydroxythiabendazole as a metabolite from thiabendazole.
  • The specific conditions and reagents used can vary widely depending on the desired yield and purity of the final product.

    The biological activity of 5-hydroxythiabendazole is multifaceted. It exhibits antifungal properties similar to its parent compound thiabendazole, showing efficacy against various fungal pathogens. Moreover, its cytotoxic effects have been documented in different cell lines, raising concerns about its safety profile in therapeutic applications . The compound's ability to generate reactive oxygen species through enzymatic processes contributes to its biological effects, linking it to oxidative stress and potential cellular apoptosis.

    5-Hydroxythiabendazole can be synthesized through several methods, including:

    • Hydroxylation of Thiabendazole: This method typically involves the introduction of a hydroxyl group at the 5-position of the thiabendazole molecule using hydroxylating agents.
    • Chemical Modification: Starting from thiabendazole,

    5-Hydroxythiabendazole has applications in various fields:

    • Pharmaceuticals: Due to its antifungal properties, it is explored for potential use in treating fungal infections.
    • Toxicology: Research into its metabolic pathways helps understand drug toxicity mechanisms and the implications for human health.
    • Analytical Chemistry: It serves as a reference standard in analytical methods for detecting thiabendazole and its metabolites in biological samples .

    Interaction studies have highlighted the significance of 5-hydroxythiabendazole's metabolic pathways. The compound's interaction with myeloperoxidase leads to the formation of reactive intermediates that can bind covalently to cellular macromolecules, causing toxicity . Furthermore, investigations into its interactions with other drugs indicate potential for drug-drug interactions that could affect therapeutic efficacy or increase toxicity.

    Several compounds are structurally or functionally similar to 5-hydroxythiabendazole. These include:

    • Thiabendazole: The parent compound with broader applications but potentially less toxicity than its hydroxy derivative.
    • Benzimidazoles (e.g., Albendazole): Similar antifungal and anthelmintic properties but differing mechanisms of action.
    • Mebendazole: Another benzimidazole derivative used for similar therapeutic purposes but with distinct pharmacokinetics.

    Comparison Table

    CompoundStructure TypePrimary UseToxicity Profile
    5-HydroxythiabendazoleHydroxylated ThiabendazoleAntifungal/AnthelminticHigher due to reactive intermediates
    ThiabendazoleBenzimidazoleAntifungal/AnthelminticModerate
    AlbendazoleBenzimidazoleAnthelminticLower
    MebendazoleBenzimidazoleAnthelminticModerate

    5-Hydroxythiabendazole stands out due to its unique bioactivation pathway leading to increased toxicity compared to its parent compound and other related derivatives. This characteristic necessitates careful consideration in both therapeutic contexts and safety assessments.

    XLogP3

    2.1

    GHS Hazard Statements

    Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    948-71-0

    Wikipedia

    5-Hydroxythiabendazole

    Use Classification

    Environmental transformation -> Pesticide transformation products (metabolite, successor)

    Dates

    Modify: 2023-08-15

    Explore Compound Types